3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol
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Overview
Description
3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring in its structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of the pyrazole ring, known for its biological activity, makes this compound a valuable candidate for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol typically involves the formation of the pyrazole ring followed by the construction of the pyrrolidine ring. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with a suitable amine to form the corresponding imine, which is then reduced to yield the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under specific conditions to yield a dihydropyrazole derivative.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-one.
Reduction: Formation of 3-(1-methyl-1,2-dihydro-1H-pyrazol-5-yl)pyrrolidin-3-ol.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagent used.
Scientific Research Applications
3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The pyrazole ring may play a crucial role in binding to the active site of the target, thereby modulating its activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrazol-1-yl)methyl)pyrrolidin-3-ol
- 3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole
- 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
- 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol
Uniqueness
3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol is unique due to the specific positioning of the methyl group on the pyrazole ring and the hydroxyl group on the pyrrolidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
3-(2-methylpyrazol-3-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-11-7(2-4-10-11)8(12)3-5-9-6-8/h2,4,9,12H,3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIXFOJXQSPVTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2(CCNC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340271-70-6 |
Source
|
Record name | 3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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